molecular formula C16H13N5O2S B2718893 2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide CAS No. 309268-54-0

2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide

Cat. No.: B2718893
CAS No.: 309268-54-0
M. Wt: 339.37
InChI Key: JEPFCTSZZNZRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring substituted with amino, cyano, and methoxyphenyl groups, as well as a thioacetamide moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide typically involves the reaction of 6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridine-2-thiol with acetamide. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) as the solvent . The reaction mixture is stirred under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A1 receptor. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various cellular pathways, including those involved in seizure suppression and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and methoxyphenyl groups, along with the thioacetamide moiety, makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-23-10-4-2-9(3-5-10)14-11(6-17)15(20)21-16(12(14)7-18)24-8-13(19)22/h2-5H,8H2,1H3,(H2,19,22)(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPFCTSZZNZRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.